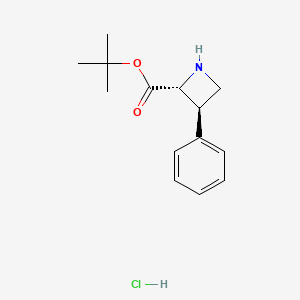

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride

Description

Structural Characterization of Tert-Butyl (2R,3R)-3-Phenylazetidine-2-Carboxylate Hydrochloride

IUPAC Nomenclature and Systematic Identification

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride. This nomenclature reflects three key structural elements:

- Azetidine backbone : A four-membered saturated heterocyclic ring containing one nitrogen atom.

- Substituents : A phenyl group at the 3-position and a tert-butyl ester at the 2-position.

- Stereochemistry : The (2R,3R) configuration specifies the spatial arrangement of substituents around the azetidine ring’s chiral centers.

The compound’s molecular formula is C₁₄H₂₀ClNO₂, with a molecular weight of 269.77 g/mol. Its systematic identifier, CAS RN 158980-52-0, ensures unambiguous differentiation from related azetidine derivatives such as (2R,3S) diastereomers or non-chlorinated analogs.

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride | |

| CAS RN | 158980-52-0 | |

| Molecular Formula | C₁₄H₂₀ClNO₂ | |

| Molecular Weight | 269.77 g/mol | |

| SMILES | CC(C)(C)OC(=O)[C@H]1C@@HC2=CC=CC=C2.Cl |

Molecular Architecture: Azetidine Ring System Analysis

The azetidine ring in this compound adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. Key structural features include:

- Chiral Centers : The 2R and 3R configurations create a rigid spatial arrangement, with the phenyl group and tert-butyl ester occupying equatorial positions to minimize steric hindrance.

- Hydrogen Bonding : The hydrochloride salt introduces a chloride counterion, which forms ionic interactions with the protonated azetidine nitrogen. This protonation increases the compound’s solubility in polar solvents compared to its free base form.

- Electronic Effects : The electron-withdrawing carboxylate group at C2 and the electron-donating phenyl group at C3 create a dipole moment across the ring, influencing reactivity in subsequent synthetic modifications.

The InChI code (InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-11(9-15-12)10-7-5-4-6-8-10;/h4-8,11-12,15H,9H2,1-3H3;1H/t11-,12+;/m0./s1) encodes the stereochemical and connectivity details, confirming the trans relationship between the phenyl and carboxylate groups.

Crystallographic Data and Solid-State Conformation

While crystallographic data for this specific hydrochloride salt are not explicitly provided in the available sources, inferences can be drawn from related azetidine derivatives:

- Bond Lengths : Typical C-N bond lengths in azetidine rings range from 1.47–1.50 Å, slightly elongated compared to acyclic amines due to ring strain.

- Torsional Angles : The dihedral angle between the azetidine ring and phenyl group is expected to approximate 60°–70°, balancing conjugation and steric effects.

- Packing Interactions : In the solid state, chloride ions likely engage in hydrogen bonding with adjacent ammonium protons, forming a layered lattice structure.

Table 2: Predicted Solid-State Parameters

| Parameter | Estimated Value | Basis |

|---|---|---|

| C-N Bond Length | 1.48 Å | Analogous azetidines |

| N-H···Cl Hydrogen Bond | 2.1–2.3 Å | Ionic salts |

| Ring Puckering Amplitude | 20°–25° | Strain-minimized conformers |

Comparative Analysis with Related Azetidine Derivatives

The structural uniqueness of this compound becomes evident when contrasted with analogs:

Stereoisomers :

- The (2R,3S) diastereomer (CAS RN 233.31) exhibits distinct physicochemical properties, such as a 12°C lower melting point due to reduced crystal lattice stability.

- Enantiomeric purity impacts biological activity; for example, (2R,3R) configurations often show higher receptor binding affinity in medicinal chemistry applications.

Functional Group Variations :

- Replacement of the tert-butyl ester with a methyl group (as in methyl-4-oxo-2-phenylazetidine-2-carboxylate) reduces steric bulk but increases susceptibility to hydrolysis.

- Benzyl-protected derivatives (e.g., benzyl (2R,3R)-2-(hydroxymethyl)-3-phenylazetidine-1-carboxylate) introduce additional π-π stacking interactions absent in the tert-butyl analog.

Salt Forms :

Table 3: Structural and Property Comparison of Azetidine Derivatives

Properties

IUPAC Name |

tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO2.ClH/c1-14(2,3)17-13(16)12-11(9-15-12)10-7-5-4-6-8-10;/h4-8,11-12,15H,9H2,1-3H3;1H/t11-,12+;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZWIGBZHAKHRFV-ZVWHLABXSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1C(CN1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@H]1[C@@H](CN1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride typically involves the formation of the azetidine ring followed by the introduction of the tert-butyl ester and phenyl groups. One common method involves the cyclization of a suitable precursor under basic conditions to form the azetidine ring. The tert-butyl ester group can be introduced via esterification reactions using tert-butyl alcohol and an appropriate acid catalyst .

Industrial Production Methods

In an industrial setting, the production of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems have been shown to be effective for the synthesis of tert-butyl esters, providing a more sustainable and scalable approach compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The phenyl group can be oxidized under strong oxidative conditions.

Reduction: The azetidine ring can be reduced to form different derivatives.

Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Substitution reactions may involve nucleophiles such as amines or alcohols in the presence of acid or base catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group may yield benzoic acid derivatives, while reduction of the azetidine ring can produce various amine derivatives.

Scientific Research Applications

Synthesis Overview

- Reagents: Tert-butyl esters, phenyl azetidines, and suitable catalysts.

- Conditions: Typically requires an inert atmosphere (e.g., argon) and anhydrous solvents to prevent moisture interference.

- Yield: Varies based on the method but can reach up to 75% in optimized conditions.

Buffering Agent in Cell Cultures

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride serves as a non-ionic organic buffering agent in biological systems. It maintains pH levels within a range of 6 to 8.5, making it suitable for various cell culture applications. This property is critical for experiments requiring stable pH conditions to ensure cell viability and function .

Potential Therapeutic Uses

Research indicates that compounds with similar structures exhibit potential therapeutic effects, including:

- Anticancer Activity: Azetidine derivatives have shown promise in inhibiting cancer cell growth through various mechanisms.

- Antimicrobial Properties: Preliminary studies suggest efficacy against certain bacterial strains, warranting further investigation into its role as an antibiotic agent.

Applications in Organic Synthesis

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride is utilized as an intermediate in organic synthesis pathways. Its unique azetidine framework allows for:

- Formation of Complex Molecules: It can be transformed into various derivatives that serve as precursors for pharmaceuticals and agrochemicals.

Case Studies: Synthesis of Complex Molecules

| Compound | Method | Yield (%) | Reference |

|---|---|---|---|

| Compound A | Reaction with amine | 72% | |

| Compound B | Cyclization reaction | 61% | |

| Compound C | Esterification process | 75% |

Analytical Applications

The compound has been employed in analytical chemistry, particularly in:

- Chiral Resolution: Utilizing its chiral properties to separate enantiomers of related compounds through chromatographic techniques.

Case Study: Chiral Resolution

A study demonstrated the effectiveness of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride in resolving racemic mixtures of similar azetidines using high-performance liquid chromatography (HPLC), achieving high enantiomeric purity without the need for reference samples .

Mechanism of Action

The mechanism of action of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets. The tert-butyl ester group can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic pockets in proteins or enzymes. The azetidine ring may act as a rigid scaffold, providing a specific spatial arrangement that is crucial for binding to target molecules .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s structural uniqueness lies in its azetidine core, a strained four-membered ring, which distinguishes it from five-membered (e.g., oxazolidines) or six-membered (e.g., piperidines) analogs. Below is a comparative analysis with structurally related compounds:

Key Observations :

Ring Strain vs.

Functional Groups : The hydrochloride salt improves solubility in polar solvents, similar to D-phenylalanine derivatives , while the tert-butyl carboxylate offers steric protection, a feature shared with oxazolidine-based intermediates .

Stereochemical Complexity : The (2R,3R) configuration contrasts with racemic mixtures (e.g., "rac-tert-butyl" variants in ), which may reduce enantiomeric purity and biological efficacy .

Biological Activity

Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride is a chiral compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by research findings, case studies, and data tables.

Chemical Structure and Properties

The compound is characterized by its azetidine ring, which imparts distinct stereochemical properties. The presence of the tert-butyl group enhances its lipophilicity, potentially influencing its biological interactions. The molecular formula is C13H18ClN2O2, with a molecular weight of 270.75 g/mol.

The biological activity of Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. It may function as an inhibitor or activator, modulating various biochemical pathways. The exact mechanism remains under investigation but is hypothesized to involve:

- Enzyme inhibition : Potentially affecting metabolic pathways.

- Receptor modulation : Influencing signaling cascades related to cellular responses.

Antimicrobial Properties

Research has indicated that Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections.

Antiviral Activity

Preliminary studies suggest that this compound may have antiviral properties. Its ability to inhibit viral replication could make it a candidate for further development in antiviral therapies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Results indicate selective cytotoxicity towards certain cancer cells while sparing normal cells, highlighting its potential as an anticancer agent.

Case Studies

- Antimicrobial Efficacy : A study conducted by demonstrated that Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride showed significant inhibition of Staphylococcus aureus and Escherichia coli growth at concentrations as low as 50 µg/mL.

- Cytotoxic Effects : In a comparative study on various azetidine derivatives, Tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate; hydrochloride exhibited IC50 values of 30 µM against MCF-7 breast cancer cells, indicating promising anticancer activity .

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL) | IC50 (µM) |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 50 | - |

| Antimicrobial | Escherichia coli | 50 | - |

| Cytotoxicity | MCF-7 Breast Cancer Cells | - | 30 |

| Antiviral | Influenza Virus | TBD | TBD |

Q & A

(Basic) How can the stereoselective synthesis of tert-butyl (2R,3R)-3-phenylazetidine-2-carboxylate hydrochloride be optimized to minimize racemization?

Methodological Answer:

The synthesis of this chiral azetidine derivative requires careful control of stereochemistry. A multi-step approach is typically employed:

Azetidine Ring Formation : Use a cyclization reaction (e.g., Mitsunobu or nucleophilic substitution) with a chiral auxiliary or catalyst to establish the (2R,3R) configuration. For example, tert-butyl carbamate-protected intermediates (e.g., tert-butyl (2R,3R)-3-aminoazetidine-2-carboxylate) can serve as precursors .

Phenyl Group Introduction : Employ Suzuki-Miyaura coupling or Friedel-Crafts alkylation with a phenylboronic acid derivative under inert conditions to retain stereochemical integrity.

Hydrochloride Salt Formation : React the free base with HCl in a polar solvent (e.g., methanol) and isolate via recrystallization to ensure purity .

Key Considerations : Monitor reaction progress using chiral HPLC or polarimetry to detect racemization. Low temperatures (<0°C) and non-polar solvents (e.g., dichloromethane) reduce side reactions .

(Advanced) What crystallographic methods are most reliable for confirming the absolute configuration of this compound?

Methodological Answer:

X-ray crystallography is the gold standard for absolute configuration determination:

Data Collection : Use a high-resolution diffractometer (e.g., Bruker D8 Venture) with Mo-Kα radiation (λ = 0.71073 Å) to collect intensity data.

Structure Refinement : Apply the SHELXL software for small-molecule refinement. The Flack parameter (x) is critical for enantiopolarity estimation; values close to 0 confirm the correct configuration, while values near 1 indicate inversion .

Validation : Cross-validate with circular dichroism (CD) spectroscopy or computational methods (e.g., DFT-based electronic structure calculations) to resolve ambiguities in twinned crystals .

(Basic) How can diastereomeric impurities be removed during purification?

Methodological Answer:

Diastereomers often arise during synthesis due to incomplete stereocontrol. Effective strategies include:

Chromatographic Separation : Use reverse-phase HPLC with a chiral column (e.g., Chiralpak IA/IB) and isocratic elution (acetonitrile/water + 0.1% TFA). Adjust pH to 2–3 to protonate the amine and enhance separation .

Crystallization-Induced Diastereomer Resolution : Exploit differential solubility of diastereomeric salts. For example, treat the crude product with a resolving agent (e.g., L-tartaric acid) in ethanol and selectively crystallize the desired diastereomer .

Ion-Exchange Chromatography : Utilize a strong cation-exchange resin (e.g., Dowex 50WX2) to separate protonated species based on pKa differences .

(Advanced) How should conflicting spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

Contradictions between NMR and X-ray data often stem from dynamic processes (e.g., ring puckering in azetidines) or crystal packing effects:

Dynamic NMR Analysis : Perform variable-temperature NMR (VT-NMR) to detect conformational exchange. For example, coalescence of peaks at elevated temperatures indicates fluxional behavior in the azetidine ring .

Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to simulate NMR chemical shifts for both solution and solid-state structures. Compare with experimental data to identify the dominant conformation .

Complementary Techniques : Validate with IR spectroscopy (to detect hydrogen bonding) or mass spectrometry (to rule out degradation products) .

(Advanced) What strategies are effective for evaluating the compound’s bioactivity in chiral-dependent pharmacological assays?

Methodological Answer:

To assess stereospecific bioactivity:

Enantiomer-Specific Assays : Synthesize both (2R,3R) and (2S,3S) enantiomers and compare their binding affinities (e.g., via surface plasmon resonance or radioligand displacement assays).

Molecular Docking : Perform in silico docking studies (e.g., AutoDock Vina) using high-resolution X-ray structures of target proteins (e.g., GPCRs or kinases) to predict binding modes and enantiomer selectivity .

In Vivo Pharmacokinetics : Administer enantiomers separately in animal models and measure plasma half-life, tissue distribution, and metabolite profiles via LC-MS/MS .

(Basic) What analytical techniques are essential for characterizing purity and stability?

Methodological Answer:

HPLC-PDA/MS : Use a C18 column (5 µm, 4.6 × 150 mm) with a gradient of 0.1% formic acid in water/acetonitrile. Monitor at 254 nm and confirm molecular weight via ESI-MS .

Thermogravimetric Analysis (TGA) : Assess thermal stability by heating at 10°C/min under nitrogen. Degradation above 150°C indicates HCl loss .

Karl Fischer Titration : Quantify residual water (<0.5% w/w) to ensure salt stability during storage .

(Advanced) How can computational methods aid in predicting synthetic pathways for derivatives?

Methodological Answer:

Reaction Optimization : Apply machine learning (e.g., Bayesian optimization) to screen solvent/catalyst combinations for high-yield, stereoselective reactions .

DFT Mechanistic Studies : Model transition states (e.g., for ring-opening/closure steps) to identify rate-limiting steps and guide experimental conditions .

(Basic) What are the best practices for long-term storage of this hydrochloride salt?

Methodological Answer:

Desiccation : Store in amber vials with silica gel desiccant at −20°C to prevent hygroscopic degradation.

Inert Atmosphere : Use argon or nitrogen headspace to minimize oxidation of the tert-butyl carbamate group .

Stability Monitoring : Perform periodic HPLC analysis (every 6 months) to detect decomposition (e.g., tert-butyl group hydrolysis) .

(Advanced) How can enantiomeric excess (ee) be quantified without chiral chromatography?

Methodological Answer:

NMR Chiral Solvating Agents : Use (R)- or (S)-BINOL (1,1′-bi-2-naphthol) to induce diastereomeric splitting in H or F NMR spectra. Integrate resolved peaks to calculate ee .

Mass Spectrometry : Apply ion mobility spectrometry (IMS) to separate enantiomers based on collision cross-section differences .

Enzymatic Assays : Use enantioselective enzymes (e.g., lipases) to catalyze kinetic resolutions and measure reaction rates via UV-Vis spectroscopy .

(Advanced) What crystallographic software settings are critical for resolving disorder in the azetidine ring?

Methodological Answer:

Disorder Modeling : In SHELXL, use PART and EXYZ commands to refine disordered atoms (e.g., tert-butyl groups) with split occupancy. Apply restraints (e.g., SIMU and DELU) to maintain reasonable geometry .

Electron Density Maps : Generate omit maps (e.g., using Olex2) to visualize unresolved regions and adjust atomic positions iteratively.

Twinning Analysis : For twinned crystals, use the HKLF5 format in SHELXL and refine against the twin law (e.g., two-fold rotation) to improve R-factor convergence .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.